![molecular formula C19H21FN2O4S B2565600 1-acetyl-N-(2-(4-fluorophenoxy)ethyl)-2-methylindoline-5-sulfonamide CAS No. 1105235-25-3](/img/structure/B2565600.png)
1-acetyl-N-(2-(4-fluorophenoxy)ethyl)-2-methylindoline-5-sulfonamide
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Description
1-acetyl-N-(2-(4-fluorophenoxy)ethyl)-2-methylindoline-5-sulfonamide, also known as Compound A, is a potent and selective inhibitor of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which regulate gene expression by binding to acetylated histones in chromatin. BRD4 has been implicated in a variety of diseases, including cancer, inflammation, and viral infections. Therefore, Compound A has potential therapeutic applications in these areas.
Scientific Research Applications
Antioxidant and Antiacetylcholinesterase Activities
- Sulfonamide derivatives, including those related to 1-acetyl-N-(2-(4-fluorophenoxy)ethyl)-2-methylindoline-5-sulfonamide, have been synthesized and shown to possess antioxidant activities. These activities were investigated using various assays, and some sulfonamides exhibited significant inhibition of linoleic acid peroxidation. Additionally, these compounds demonstrated inhibitory effects on acetylcholinesterase (AChE) activity, suggesting potential applications in treating conditions like Alzheimer's disease (Göçer et al., 2013).
Zinc(II)-Specific Fluorescing Agents
- The synthesis of zinc(II)-specific fluorophores using compounds structurally related to 1-acetyl-N-(2-(4-fluorophenoxy)ethyl)-2-methylindoline-5-sulfonamide has been described. These fluorophores have applications in studying biological zinc(II), an important aspect in understanding zinc's role in biological systems (Mahadevan et al., 1996).
Prodrug Forms and Water Solubility
- Research on N-acyl derivatives of model sulfonamides, related to the chemical structure of interest, highlights the potential of these compounds as prodrugs. These derivatives have been shown to possess high water solubility and adequate lipophilicity at physiological pH, which is crucial for drug delivery and efficacy (Larsen et al., 1988).
Alzheimer's Disease Therapeutic Agents
- A study on sulfonamides derived from 4-methoxyphenethylamine has shown potential therapeutic applications for Alzheimer’s disease. These compounds exhibited acetylcholinesterase inhibitory activity, suggesting their potential as novel therapeutic agents (Abbasi et al., 2018).
Polyhydroquinoline Derivatives Synthesis
- The use of sulfonic acid imidazolium hydrogen sulfate for the synthesis of polyhydroquinoline derivatives has been explored. These compounds have applications in various chemical processes, demonstrating the versatility of sulfonamide-related compounds in synthetic chemistry (Khaligh, 2014).
properties
IUPAC Name |
1-acetyl-N-[2-(4-fluorophenoxy)ethyl]-2-methyl-2,3-dihydroindole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4S/c1-13-11-15-12-18(7-8-19(15)22(13)14(2)23)27(24,25)21-9-10-26-17-5-3-16(20)4-6-17/h3-8,12-13,21H,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZFCOLCQDXURF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1C(=O)C)C=CC(=C2)S(=O)(=O)NCCOC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(2-(4-fluorophenoxy)ethyl)-2-methylindoline-5-sulfonamide |
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